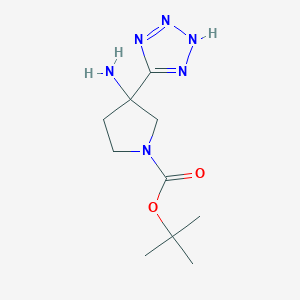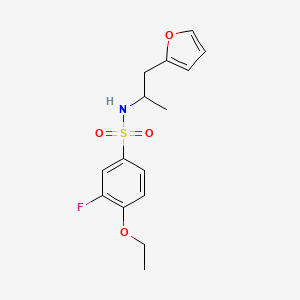
4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including an ethoxy group, a fluoro group, a furan ring, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each targeting a specific functional group. For instance, the furan ring could be synthesized via a [1,2]-phospha-Brook rearrangement . The benzenesulfonamide group could be introduced via a Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the furan ring, a five-membered aromatic ring, could impart interesting electronic properties to the molecule. The benzenesulfonamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the furan ring is an aromatic system and could undergo electrophilic aromatic substitution. The benzenesulfonamide group could participate in a variety of reactions, including those involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the aromatic furan and benzene rings could influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and In Vitro Applications
Biotransformation Insights : A study focused on the metabolism of a structurally related compound, exploring its biotransformation through in vitro and in silico approaches. The research highlights the compound's metabolism in microsomes and its transformation via microbial models, demonstrating its high clearance and potential as a target for further pharmacokinetic studies (Słoczyńska et al., 2018).
Anticancer and Antiangiogenic Properties : Research on 3-arylaminobenzofuran derivatives, which share a structural motif with the compound , has shown significant antiproliferative activity against cancer cells. These findings suggest the potential application of such compounds in cancer therapy, particularly through their action on tubulin and vascular disrupting properties (Romagnoli et al., 2015).
Cyclooxygenase-2 Inhibition : The development of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has been studied for its inhibitory effect on cyclooxygenase-2, a crucial enzyme in the inflammation pathway. This research indicates the role of fluorine substitution in enhancing selectivity and potency for COX-2 inhibition, presenting a potential therapeutic avenue for anti-inflammatory drugs (Pal et al., 2003).
Chemical Synthesis and Characterization
One-Pot Synthesis Approaches : Studies have explored the one-pot synthesis of fluorine-containing compounds, including benzo[b]furans, through microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions. These methodologies underscore the compound's relevance in synthetic organic chemistry and potential for generating novel fluorinated structures (Ramarao et al., 2004).
Antimicrobial Activity : Research into sulfonamide derivatives, including those with benzenesulfonamide and furan moieties, has shown promising antimicrobial properties. Such studies suggest the utility of these compounds in developing new antimicrobial agents with potential for addressing drug-resistant bacterial infections (El-Gaby et al., 2018).
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-3-20-15-7-6-13(10-14(15)16)22(18,19)17-11(2)9-12-5-4-8-21-12/h4-8,10-11,17H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGRQYBXINYWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)
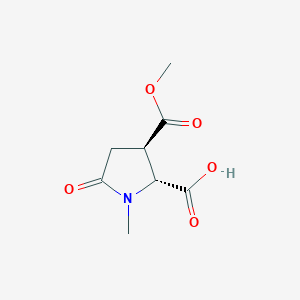
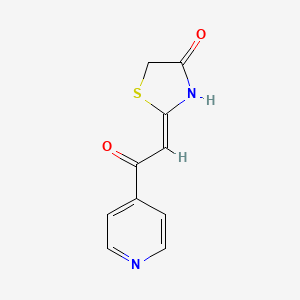
![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)
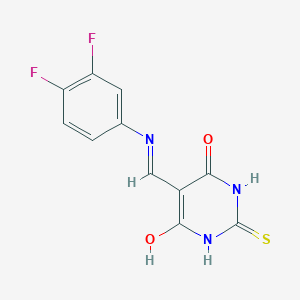
![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)



![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)
![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)
![3-{3-[(2-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2658136.png)
